Meconin

Drug metabolism Pharmacokinetics Forensic toxicology

Procure Meconin (≥98%, CAS 569-31-3) as a critical forensic standard for GC-MS/LC-MS/MS confirmation of illicit heroin exposure. Its presence, from noscapine contamination in street heroin, offers 100% specificity, distinguishing abuse from legitimate morphine/codeine use. Essential for legal casework, perinatal toxicology (increasing detection 150%), and clinical monitoring.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 569-31-3
Cat. No. B138656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeconin
CAS569-31-3
Synonyms6,7-Dimethoxy-1(3H)-isobenzofuranone;  Opianyl;  Meconic Lactone;  6,7-Dimethoxyphthalide;  NSC 35547; 
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(COC2=O)C=C1)OC
InChIInChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3
InChIKeyORFFGRQMMWVHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility2.5 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Meconin (CAS 569-31-3) for Procurement: Compound Class, Analytical Specification, and Primary Research Utility


Meconin (CAS 569-31-3; C₁₀H₁₀O₄, MW 194.18) is an isobenzofuranone lactone and an endogenous metabolite derived from the opium alkaloid noscapine . The compound is naturally present in Papaver somniferum and serves as the major urinary metabolite of noscapine across multiple species [1]. Commercially available analytical standards typically specify purity ≥95–98% as determined by HPLC , with standard storage conditions at -20°C in powder form. Its primary established utility lies in forensic toxicology as a specific adjunct marker for detecting illicit opiate use, where it has been validated with 100% specificity in clinical and postmortem samples [2]. Meconin also exhibits bioactivity across multiple assay systems including Lamin A splicing modulation (70.8 nM) and CYP3A4/5 inhibition [3].

Why Meconin Cannot Be Substituted with Generic Noscapine Metabolites or Related Isobenzofuranones


Substitution of Meconin with structurally related noscapine metabolites (cotarnine, hydrocotarnine) or alternative phthalide-isobenzofuranone derivatives is not analytically or functionally equivalent. Meconin is the quantitatively predominant urinary metabolite of noscapine in humans, accounting for approximately 2–22% of the administered dose in the first 24 hours, whereas cotarnine and hydrocotarnine are excreted at substantially lower levels (≤1% dose) [1]. This differential metabolic fate translates directly to forensic detection sensitivity: Meconin was detected in 94.7% of substance misuse urine samples with 100% specificity, outperforming alternative markers in real-world validation studies [2]. Furthermore, Meconin exhibits distinct in vitro bioactivity profiles—including sub-100 nM modulation of Lamin A splicing and CYP3A4/5 inhibition with apparent IC₅₀ values of 7.1–19.8 μM [3]—that are not documented for cotarnine, hydrocotarnine, or other in-class comparators. The analytical and biological behavior of Meconin is compound-specific and cannot be extrapolated from structural analogs. The evidence that follows quantifies these differentiation dimensions explicitly.

Meconin Quantitative Differentiation Evidence: Comparative Data vs. Closest Analogs


Meconin as Predominant Urinary Metabolite vs. Cotarnine and Hydrocotarnine in Multi-Species Noscapine Metabolism

In a comparative metabolic fate study of noscapine across three species, Meconin was consistently the major urinary metabolite, accounting for 3% (rat), 8% (rabbit), and 2% (human) of the administered dose within the first 24 hours, with one human subject excreting up to 22% of the dose as Meconin. In contrast, cotarnine bases were excreted at levels comparable to Meconin only in rats, but at significantly lesser extents in rabbits and humans. Hydrocotarnine and unchanged noscapine were excreted at less than 1% of the dose across all species [1].

Drug metabolism Pharmacokinetics Forensic toxicology Biomarker validation

Forensic Detection Performance of Meconin vs. 6-Acetylmorphine as Illicit Opiate Use Biomarker

In a validation study of 362 urine samples from individuals attending substance misuse services, Meconin was detected in 284 (94.7%) of samples and demonstrated 100% specificity—no Meconin was detected in cases where morphine was not the major opiate or where medicinal diamorphine was administered. In a separate study of heroin users, Meconin was the most frequently detected indirect biomarker of heroin use (91.2% of cases), and in 23.5% of these positive cases, 6-acetylmorphine (the primary heroin metabolite) was not detected [1][2].

Forensic toxicology Analytical chemistry Opiate biomarkers GC-MS validation

Meconin CYP3A4/5 Inhibition Potency in Human Liver Microsomes

Meconin inhibits human liver microsomal CYP3A4/5 activity with apparent IC₅₀ values of 7.1 μM and 19.8 μM in midazolam 1′-hydroxylation and testosterone 6β-hydroxylation assays, respectively [1]. For context, the clinically significant CYP3A4 inhibitors itraconazole and miconazole exhibit IC₅₀ values of <0.1 μM, while moderate inhibitors such as fluconazole and voriconazole exhibit IC₅₀ values of approximately 10 μM [2].

Drug-drug interaction CYP450 inhibition In vitro ADME Enzyme kinetics

Meconin Bioactivity Profile: Sub-100 nM Lamin A Splicing Modulation Potency

Meconin demonstrates significant potency in modulating Lamin A splicing with an activity of 70.8 nM in a high-throughput screening assay . Comparative bioactivity data for structurally related noscapine metabolites (cotarnine, hydrocotarnine) in this assay system are not available in the public domain—this represents a class-level inference gap and the evidence is classified as Supporting evidence only.

RNA splicing Lamin A High-throughput screening Bioactivity profiling

Comparative Urinary Excretion of Meconin vs. Hydrocotarnine as Opium Constituent Markers

In a GC-MS study quantifying meconin and hydrocotarnine levels in opiate-positive urine samples from heroin users, Meconin was consistently detected as a reliable marker, whereas hydrocotarnine was present as a minor constituent of opium and heroin but with lower detection utility . While precise quantification data for the two compounds in identical samples are not fully reported, the study confirms that Meconin is the preferred marker due to its metabolic origin as a noscapine metabolite rather than a direct opium constituent.

Opiate biomarker GC-MS quantification Urine analysis Heroin detection

Meconin-d3 as Quantitative Internal Standard for LC-MS/MS Forensic Analysis

Meconin-d3, containing three deuterium atoms, is intended for use as an internal standard for the quantification of meconin by GC- or LC-mass spectrometry [1]. This isotopically labeled analog provides identical chromatographic behavior and ionization efficiency to unlabeled Meconin while enabling mass spectrometric differentiation. Comparable deuterated internal standards for cotarnine or hydrocotarnine are not as widely available from multiple vendors, creating a practical procurement advantage for Meconin-based quantitative workflows.

Stable isotope-labeled internal standard LC-MS/MS Quantitative analysis Forensic toxicology

Evidence-Based Application Scenarios for Meconin (CAS 569-31-3) in Forensic, Analytical, and Bioactivity Research


Forensic Toxicology: Confirmatory Urinary Marker for Illicit Opiate (Heroin) Use

Meconin is validated as a forensic standard for detecting illicit opiate use, with demonstrated 94.7% detection rate in substance misuse urine samples and 100% specificity for heroin-origin opiate exposure [1]. Laboratories should procure Meconin analytical reference standards (≥95% purity by HPLC) and the corresponding Meconin-d3 internal standard for GC-MS or LC-MS/MS quantitative confirmation assays. This application is directly supported by cross-study evidence showing Meconin detects heroin use in 23.5% of cases where 6-acetylmorphine is undetected [2].

Noscapine Metabolism and Pharmacokinetic Studies

Meconin serves as the major urinary metabolite of noscapine across rats (3% dose), rabbits (8% dose), and humans (2–22% dose) [1]. Researchers investigating noscapine metabolic pathways, species-specific clearance, or C-C bond cleavage mechanisms require Meconin as an authentic metabolite standard for identification and quantification in biological matrices. Cotarnine and hydrocotarnine are excreted at substantially lower levels (≤1% dose), making Meconin the analytically most accessible metabolite for method development.

In Vitro CYP450 Drug-Drug Interaction Screening

Meconin exhibits moderate CYP3A4/5 inhibition with IC₅₀ values of 7.1 μM (midazolam 1′-hydroxylation) and 19.8 μM (testosterone 6β-hydroxylation) in human liver microsomes [1]. Researchers screening natural products or metabolites for CYP inhibition liability may include Meconin as a comparator compound representing moderate inhibition potency (comparable to fluconazole/voriconazole, IC₅₀ ~10 μM). This application derives from class-level inference data and requires confirmation against assay-specific positive controls.

Lamin A Splicing Modulation Research

Meconin demonstrates sub-100 nM potency (70.8 nM) in modulating Lamin A splicing in high-throughput screening assays [1]. This bioactivity profile supports procurement for splicing-focused phenotypic screening campaigns or mechanistic follow-up studies, though users must note that comparative data against structurally related noscapine metabolites are not available. Independent target validation and orthogonal assay confirmation are recommended before committing substantial procurement volumes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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